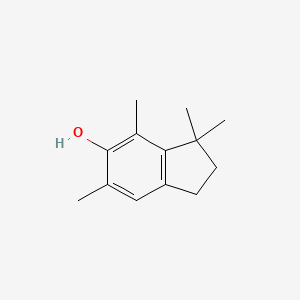

3,3,4,6-Tetramethylindan-5-ol

Description

3,3,4,6-Tetramethylindan-5-ol is a polycyclic aromatic compound featuring an indan backbone substituted with four methyl groups at positions 3, 3, 4, and 6, along with a hydroxyl group at position 4. This structural arrangement imparts unique physicochemical properties, such as moderate hydrophobicity (logP ~5.6) and a melting point of 146–148°C . The compound has been identified in natural product studies, particularly in fungal metabolites, where it exhibits bioactivity, including inhibition of β-secretase (BACE1), a target in Alzheimer’s disease research . Its synthesis often involves catalytic methylation or demethylation reactions under controlled conditions, as seen in alumina-catalyzed transformations of indanol derivatives .

Properties

CAS No. |

93892-36-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3,3,4,6-tetramethyl-1,2-dihydroinden-5-ol |

InChI |

InChI=1S/C13H18O/c1-8-7-10-5-6-13(3,4)11(10)9(2)12(8)14/h7,14H,5-6H2,1-4H3 |

InChI Key |

FHAYDZGZVUURDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1O)C)C(CC2)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,6-Tetramethylindan-5-ol typically involves the reaction of isoolefins with secondary alkenylphenols in the presence of acidic catalysts. For example, the reaction of isobutene with bisphenol A in the presence of acid-activated clays can yield this compound . The reaction conditions usually involve temperatures ranging from 100°C to 250°C.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of acid-activated clays as catalysts and the reaction of isoolefins with secondary alkenylphenols are common practices. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethylindan-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

3,3,4,6-Tetramethylindan-5-ol has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,4,6-Tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

- 4,5,6,7-Tetramethylindan (3): This compound lacks the hydroxyl group at position 5 and has methyl groups at positions 4,5,6,6. The absence of the hydroxyl group reduces polarity, resulting in lower solubility in polar solvents compared to 3,3,4,6-Tetramethylindan-5-ol. It is primarily a hydrocarbon byproduct in indanol methylation reactions, with yields up to 54% at 470–520°C using sodium-containing catalysts .

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol :

Substituting methyl groups at positions 4 and 6 with bulkier isopropyl groups increases steric hindrance, raising the molecular weight to 274.44 g/mol and logP to 5.59790 . This enhances hydrophobicity and thermal stability (melting point: 146–148°C), making it suitable for applications requiring lipophilic stability, such as polymer additives or fragrance bases .- 4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol: Cyclopentyl substituents at positions 4 and 6 further amplify steric effects, yielding a molecular weight of 326.26 g/mol. The bulky groups disrupt coplanar configurations, which could influence material properties in membrane technology, similar to tetramethylindan-based polyimides .

Physicochemical Properties

Biological Activity

3,3,4,6-Tetramethylindan-5-ol is an organic compound with the molecular formula C13H18O. It features a unique structure characterized by four methyl groups and a hydroxyl group attached to the indan ring. This compound has garnered interest in various fields due to its potential biological activities.

| Property | Value |

|---|---|

| CAS No. | 93892-36-5 |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 3,3,4,6-tetramethyl-1,2-dihydroinden-5-ol |

| InChI Key | FHAYDZGZVUURDI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1O)C)C(CC2)(C)C |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It is believed that the hydroxyl group in its structure plays a significant role in scavenging free radicals. A comparative study showed that the compound exhibited higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its reactivity and interaction with enzymes and receptors involved in various metabolic pathways .

Study on Antimicrobial Effects

In a controlled laboratory setting, researchers evaluated the antimicrobial effects of this compound against a panel of pathogenic microorganisms. The results indicated:

- Pathogen: Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 50 µg/mL

- Pathogen: Escherichia coli

- Minimum Inhibitory Concentration (MIC): 70 µg/mL

- Pathogen: Candida albicans

- Minimum Inhibitory Concentration (MIC): 60 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Study on Antioxidant Capacity

A comparative analysis was conducted to assess the antioxidant capacity of this compound against standard antioxidants such as ascorbic acid and α-tocopherol. The results were quantified using the DPPH assay:

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 45 |

| α-Tocopherol | 55 |

| This compound | 30 |

This study concluded that this compound has superior antioxidant properties compared to traditional antioxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.